

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzaldehyde

Cat. No.: B179408

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Hydroxy-2-methylbenzaldehyde**, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Nomenclature and Identification

4-Hydroxy-2-methylbenzaldehyde is an organic compound that serves as a valuable intermediate in various synthetic processes. Accurate identification is crucial for research and development.

Synonyms and Alternative Names:

- 2-methyl-4-hydroxybenzaldehyde[1]
- Benzaldehyde, 4-hydroxy-2-methyl-[2]
- 4-Hydroxy-o-tolualdehyde
- m-Cresol-4-aldehyde
- o-homo-p-hydroxybenzaldehyde

A comprehensive list of depositor-supplied synonyms and identifiers is available through public chemical databases.

Chemical Identifiers:

Identifier	Value
IUPAC Name	4-hydroxy-2-methylbenzaldehyde[3]
CAS Number	41438-18-0[1][2][3]
Molecular Formula	C ₈ H ₈ O ₂ [1][2]
InChI Key	JDWWIEFMFPWBST-UHFFFAOYSA-N[2][3]
SMILES	CC1=C(C=CC(=C1)O)C=O[3]
PubChem CID	458185[3]
EC Number	676-200-2[3]

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of **4-Hydroxy-2-methylbenzaldehyde** is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties:

Property	Value
Molecular Weight	136.15 g/mol [1][3]
Appearance	White crystalline solid[4]
Melting Point	104-107 °C
Boiling Point	205-207 °C (at 18 Torr)
Density	1.175 g/cm ³ (Predicted)
Solubility	Slightly soluble in water; soluble in alcohols, ethers, and ketones[4]
pKa	7.89 ± 0.18 (Predicted)

Spectroscopic Data:

Technique	Key Data Points
Mass Spectrometry (GC-MS)	Major m/z peaks: 136, 135, 107[3]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra available in public databases[3][5]
Predicted Collision Cross Section (CCS)	$[\text{M}+\text{H}]^+$: 123.4 Å ² , $[\text{M}+\text{Na}]^+$: 133.1 Å ² , $[\text{M}-\text{H}]^-$: 126.6 Å ² [6]

Synthesis and Experimental Protocols

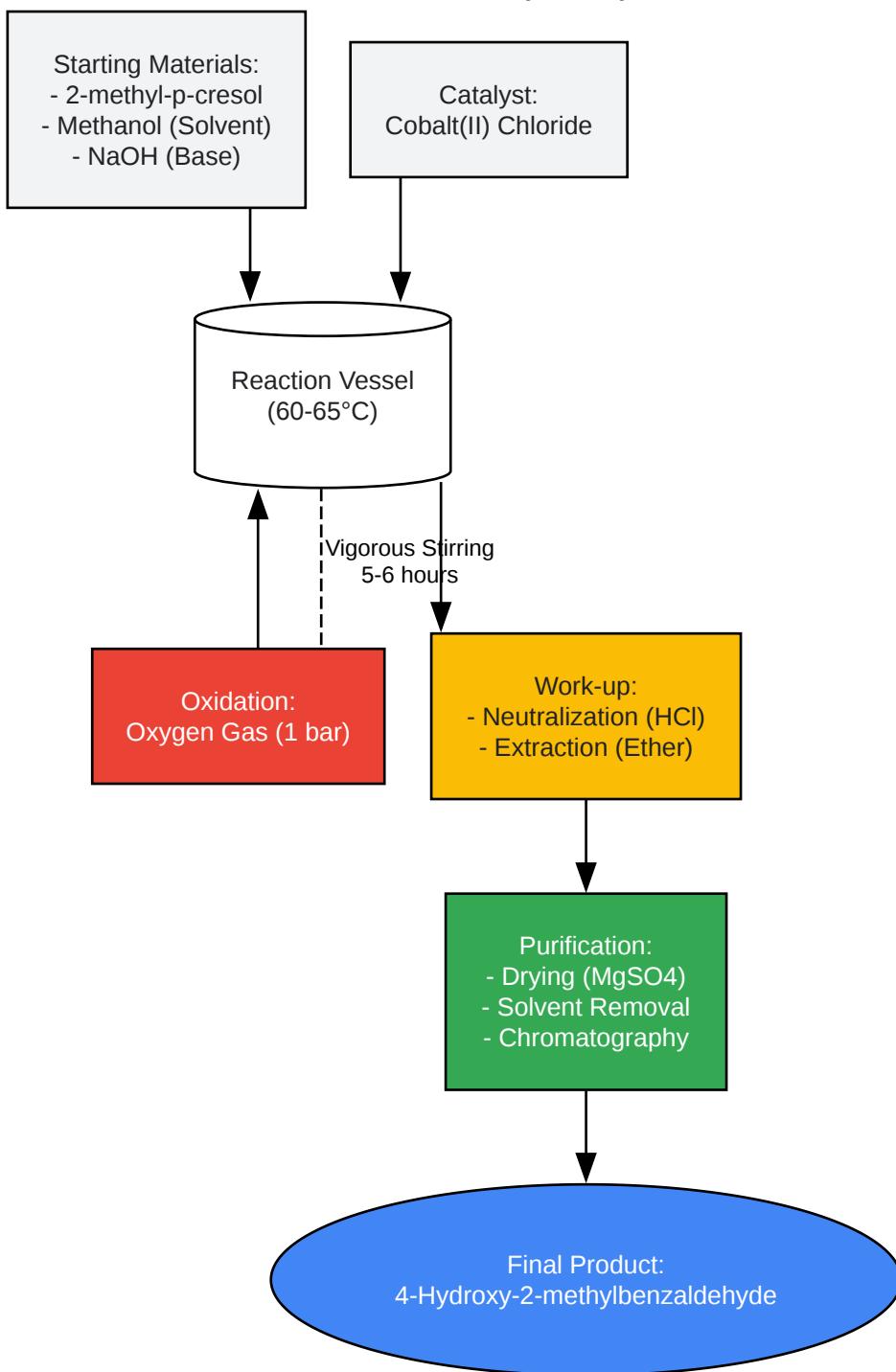
4-Hydroxy-2-methylbenzaldehyde can be synthesized through various routes. A common industrial approach involves the selective oxidation of p-cresol derivatives. The following is a representative experimental protocol based on the cobalt-catalyzed oxidation of 2-methyl-p-cresol.

Experimental Protocol: Oxidation of 2-methyl-p-cresol

This protocol outlines a general method for the synthesis of **4-Hydroxy-2-methylbenzaldehyde**. Researchers should adapt and optimize the conditions for their specific laboratory setup.

Materials:

- 2-methyl-p-cresol (substrate)
- Cobalt(II) chloride (catalyst)
- Sodium hydroxide (base)
- Methanol (solvent)
- Oxygen gas (oxidant)
- Hydrochloric acid (for neutralization)


- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (drying agent)
- Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add 2-methyl-p-cresol, methanol, and sodium hydroxide. Stir the mixture until the solids are dissolved.
- Catalyst Addition: Add a catalytic amount of cobalt(II) chloride to the mixture. The molar ratio of the cobalt catalyst to the cresol substrate is typically in the range of 0.0005:1 to 0.05:1.
- Oxidation: Heat the reaction mixture to 60-65°C. Introduce a steady stream of oxygen gas into the mixture while stirring vigorously. The reaction is typically carried out at atmospheric pressure (1 bar).
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-6 hours).
- Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid to a pH of ~7.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Final Purification: The crude **4-Hydroxy-2-methylbenzaldehyde** can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram:

Workflow for Cobalt-Catalyzed Synthesis

[Click to download full resolution via product page](#)

Caption: Cobalt-catalyzed synthesis of **4-Hydroxy-2-methylbenzaldehyde**.

Applications in Research and Drug Development

4-Hydroxy-2-methylbenzaldehyde is a versatile intermediate with applications across several scientific disciplines.

- **Pharmaceutical Synthesis:** It serves as a precursor for various active pharmaceutical ingredients (APIs). The aldehyde and phenol functionalities allow for a wide range of chemical transformations, making it a key building block in the development of new therapeutic agents.
- **Fine Chemicals and Dyes:** The compound is used in the synthesis of specialty chemicals, including dyes and fragrances. Its structure contributes to the chromophoric and olfactory properties of the final products.
- **Ligand and Catalyst Development:** It can be used in the synthesis of ligands for coordination chemistry and as a component in the development of novel catalysts for organic reactions^[4].
- **Biological Activity Research:** Derivatives of hydroxybenzaldehydes are studied for a range of biological activities. For instance, related imine compounds have been investigated for antimicrobial, antioxidant, and DNA-binding properties. While direct biological data on **4-Hydroxy-2-methylbenzaldehyde** is limited, its structural motifs are present in biologically active molecules, making it a compound of interest for structure-activity relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Hydroxy-2-methylbenzaldehyde [webbook.nist.gov]
- 3. 4-Hydroxy-2-methylbenzaldehyde | C8H8O2 | CID 458185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - 4-hydroxy-2-methylbenzaldehyde (C8H8O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179408#synonyms-for-4-hydroxy-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com